6-methyl-2-phenyl-4H-1,3-thiazin-4-one
Description
Properties
CAS No. |
77831-92-6 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H9NOS/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
GOSYENXLXPWTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a tandem Michael addition-cyclization pathway. Thiosalicylic acid acts as a nucleophile, attacking the α,β-unsaturated ketone to form a thioether intermediate. Intramolecular cyclization then occurs, facilitated by the elimination of water. Key parameters include:
- Temperature : Reflux conditions in toluene (110–120°C)
- Catalyst : Anhydrous sodium acetate
- Yield : 65–72% after purification by silica gel chromatography.
A modified approach replaces methyl vinyl ketone with preformed enamines, reducing side reactions. For example, N-(3-aminopropyl)piperidine reacts with benzaldehyde to generate an enamine in situ, which subsequently couples with thiosalicylic acid. This method improves yield to 78% but requires strict anhydrous conditions.
Multi-Component Reactions (MCRs)
Recent advances utilize one-pot MCRs to streamline synthesis. A 2021 study demonstrated a three-component reaction between:
Protocol for Three-Component Synthesis
- Step 1 : React isocyanide (1.0 equiv) with DMAD (1.2 equiv) in dry dichloromethane at 0°C to form a zwitterionic intermediate.
- Step 2 : Add 2-amino-4H-1,3-thiazin-4-one (1.0 equiv) and stir at room temperature for 12 h.
- Purification : Column chromatography (hexane:ethyl acetate, 9:1) yields 76–85% product.
This method’s advantages include atom economy and operational simplicity. However, the requirement for moisture-free conditions limits scalability.
Post-Modification of Preformed Thiazinones
Methylation of Hydroxy-Thiazinones
Natural product-inspired routes, such as those used for thiasporine A, involve methylation of hydroxylated precursors. For example:
- Treat 5-hydroxy-2-phenyl-4H-1,3-thiazin-4-one (1.0 equiv) with trimethylsilyl diazomethane (TMS-CHN₂) in methanol.
- Reaction time: 2 h at 25°C.
- Yield: 47% after HPLC purification.
This approach is valuable for introducing methyl groups at specific positions but requires access to hydroxylated starting materials.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-phenyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives .
Scientific Research Applications
While the specific compound "6-methyl-2-phenyl-4H-1,3-thiazin-4-one" is not widely documented, research on similar 4H-1,3-thiazin-4-one derivatives provides insights into potential applications, particularly in medicinal chemistry and drug development.
Scientific Research Applications
- Antimicrobial and Antitumor Properties: 4H-1,3-Thiazin-4-one derivatives are explored as potential drug candidates due to their antimicrobial and antitumor properties.
- Diverse Bioactivities: N-aryl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one scaffolds have shown a wide variety of bioactivities, including antifungal, antitubercular, antitumor, and antidiabetic properties . They have also demonstrated the regulation of plant growth, cleavage of DNA (possible antitumor activity), inhibition of cannabinoid receptor 1 (CB1), and inhibition of angiogenesis (possible treatment of eye disease, neoplasm, arteriosclerosis, arthritis, psoriasis, diabetes, and mellitus) .
- Anti-inflammatory Agents: 6-Arylbenzimidazo[1,2-c]quinazoline derivatives may have potential as anti-inflammatory agents .
Green Chemistry Applications
- Green Synthesis: 1,3-Thiazin-4-one scaffolds can be synthesized through a green synthetic and catalyst-free strategy using a one-pot reaction of carbon disulfide, monoacetylenic esters, and amines under ultrasonication . This method requires no tedious workup steps and provides excellent yields, making the synthetic protocol more efficient and environmentally friendly .
Data Table: Examples of 4H-1,3-Thiazin-4-one Derivatives and Their Properties
Case Studies and Research Findings
- Antitumor Activity: New 3-substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives have shown effectiveness toward numerous cell lines that belong to different tumor subpanels .
- Vascular Disrupting Activity: Indole derivative 6 demonstrated vascular disrupting activity in vivo, reducing bioluminescence signal in a kidney cancer model in mice by over 90% within 2.5 h .
- Anticancer Activity: Compounds 7 , 8 , and 9 exhibited significant anticancer activity, with IC50 values ranging from 3.5 to 8.7 μM against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines, outperforming the standard drug etoposide .
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-4H-1,3-thiazin-4-one involves its interaction with various molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Key Data Tables
Table 1: Comparative Bioactivity of Selected Thiazinones
Q & A
Basic: How can I optimize the synthesis of 6-methyl-2-phenyl-4H-1,3-thiazin-4-one to improve yield and purity?
Answer:
A robust method involves cyclocondensation of cyanoacetamide derivatives with isothiocyanates under basic conditions. Key steps include:
- Using terephthalaldehyde as a precursor to form the thiazinone core via a one-pot reaction .
- Optimizing reaction time (typically 6–8 hours) and temperature (reflux in ethanol or methanol) to avoid side products.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitoring by TLC ensures purity.
Basic: What spectroscopic techniques are most effective for characterizing 6-methyl-2-phenyl-4H-1,3-thiazin-4-one?
Answer:
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and thiazinone ring vibrations .
- NMR : Use NMR to confirm methyl (δ 2.1–2.3 ppm) and phenyl protons (δ 7.3–7.5 ppm). NMR resolves the carbonyl carbon (δ 170–175 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., cyclohexane) and refine using SHELXL .
Advanced: How can molecular docking and dynamics simulations be applied to study interactions with biological targets?
Answer:
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like MDM2. Prioritize scoring functions (e.g., Gibbs free energy) to rank ligand-receptor interactions .
- Dynamics Simulations : Run 100-ns MD simulations (GROMACS/AMBER) in explicit solvent (TIP3P water) to assess stability. Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) .
- Validation : Cross-check with experimental data (e.g., IC values) to refine force field parameters .
Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?
Answer:
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 format in SHELXL for refinement .
- Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) and apply restraints (ISOR, SIMU) .
- Validation Tools : Employ CheckCIF/ADDSYM to verify symmetry and R-factor convergence (<5% discrepancy) .
Advanced: How do solvent effects and substituents influence electronic properties?
Answer:
- Computational Methods : Perform DFT calculations (B3LYP/6-311++G**) with solvent models (PCM or COSMO) to analyze frontier orbitals (HOMO-LUMO) and charge distribution .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) reduce electron density on the thiazinone ring, altering reactivity in nucleophilic attacks .
- UV-Vis Spectroscopy : Correlate computed transitions (TD-DFT) with experimental λ shifts in solvents like DMSO or acetonitrile .
Basic: What are challenges in achieving high-resolution crystal structures of thiazinone derivatives?
Answer:
- Crystal Growth : Use slow evaporation with non-polar solvents (e.g., cyclohexane) to minimize disorder. Add seed crystals if nucleation is erratic .
- Data Collection : Optimize exposure time and detector distance to enhance resolution (<0.8 Å). Use synchrotron radiation for weakly diffracting crystals .
- Refinement : Apply anisotropic displacement parameters and constrain hydrogen atoms using SHELXL’s HFIX commands .
Advanced: How can experimental and computational data be integrated to predict biological activity?
Answer:
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors (e.g., logP, polar surface area) from Gaussian outputs. Validate with leave-one-out cross-validation .
- Pharmacophore Mapping : Align docking poses (Discovery Studio) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
- In Vitro Validation : Compare predicted IC values with enzyme inhibition assays (e.g., kinase assays) to refine computational models .
Advanced: What are the best practices for analyzing reaction mechanisms involving thiazinone derivatives?
Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediates. Fit data to pseudo-first-order rate equations .
- Isotopic Labeling : Incorporate or in carbonyl groups to trace mechanistic pathways via MS or NMR .
- Computational Mapping : Run DFT-based NEB (Nudged Elastic Band) calculations to identify transition states and activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
